

Methyl 4-sulfanylbenzoate (CAS 6302-65-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-sulfanylbenzoate

Cat. No.: B014360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyl 4-sulfanylbenzoate** (CAS 6302-65-4), a versatile synthetic intermediate with potential applications in drug discovery and development. This document details its chemical and physical properties, provides established synthesis protocols, outlines its spectroscopic data, and explores its potential biological significance.

Core Chemical and Physical Properties

Methyl 4-sulfanylbenzoate, also known as Methyl 4-mercaptobenzoate, is an organic compound featuring a benzoate scaffold substituted with a thiol group at the para position.[1][2] Its key quantitative properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6302-65-4	[1] [2]
Molecular Formula	C ₈ H ₈ O ₂ S	[2]
Molecular Weight	168.21 g/mol	[2]
IUPAC Name	methyl 4-sulfanylbenzoate	[3]
Melting Point	33-36 °C	[4]
Boiling Point	266.7 °C at 760 mmHg	[5]
Appearance	White to pale yellow solid or liquid	[1]

Synthesis of Methyl 4-sulfanylbenzoate

Several synthetic routes to **Methyl 4-sulfanylbenzoate** have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: From 4-Mercaptobenzoic Acid (Fischer Esterification)

This method involves the direct esterification of 4-mercaptobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

- 4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)
- Anhydrous methanol (20.0 mL)
- Concentrated sulfuric acid (0.43 mL)
- Ethyl acetate
- Saturated sodium bicarbonate solution

Procedure:

- To a solution of 4-mercaptopbenzoic acid in anhydrous methanol, add concentrated sulfuric acid.
- Heat the reaction mixture to reflux for 16 hours.
- Concentrate the mixture in vacuo.
- Dilute the residue with ethyl acetate (100 mL).
- Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).
- Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.[\[6\]](#)

Experimental Protocol 2: From 4-Fluorobenzonitrile

This multi-step synthesis begins with the conversion of 4-fluorobenzonitrile to a thiol intermediate, followed by hydrolysis and esterification.

Step 1: Synthesis of 4-Mercaptobenzonitrile and its Disulfide/Sulfide Byproducts

- To a solution of 4-fluorobenzonitrile in DMF, add sodium hydrosulfide hydrate under a nitrogen atmosphere.
- After stirring, the reaction mixture is worked up by dilution with ethyl acetate and water, followed by acidification.
- The organic layer is separated and evaporated to yield a mixture of 4-mercaptobenzonitrile and its corresponding disulfide and sulfide.[\[7\]](#)

Step 2: Hydrolysis and Reduction to **Methyl 4-sulfanylbenzoate**

- The crude nitrile mixture is suspended in methanol.
- Sodium borohydride is added, followed by the addition of a solution of sodium hydroxide in water, which raises the reaction temperature.

- The mixture is heated to reflux.
- After cooling, zinc dust is added, and the mixture is stirred vigorously.
- The excess zinc and insoluble byproducts are removed by filtration.
- The filtrate is concentrated and quenched with ice water to precipitate the product.
- The resulting white solid is filtered, washed with cold water, and dried in vacuum to afford **Methyl 4-sulfanylbenzoate**.^[7]

Spectroscopic Data

The structural elucidation of **Methyl 4-sulfanylbenzoate** is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
Aromatic Protons	7.89	d	8.7	2H, H-2, H-6	[6]
Aromatic Protons	7.29	d	8.7	2H, H-3, H-5	[6]
Methyl Protons	3.90	s	-	3H, -OCH ₃	[6]
Thiol Proton	3.60	s	-	1H, -SH	[6]

Predicted ^{13}C NMR	Predicted Chemical Shift (δ) ppm	Assignment	Justification
Carbonyl Carbon	~167	C=O	Typical for benzoate esters.[2]
Aromatic C-1	~128	C-1 (ipso to -COOCH ₃)	Based on data for similar benzoic acid derivatives.
Aromatic C-2, C-6	~130	C-2, C-6	Aromatic carbons adjacent to the ester group.
Aromatic C-3, C-5	~129	C-3, C-5	Aromatic carbons adjacent to the thiol group.
Aromatic C-4	~135	C-4 (ipso to -SH)	The thiol group has a moderate effect on the chemical shift of the attached carbon.
Methyl Carbon	~52	-OCH ₃	Typical for a methyl ester.[2]

Infrared (IR) Spectroscopy

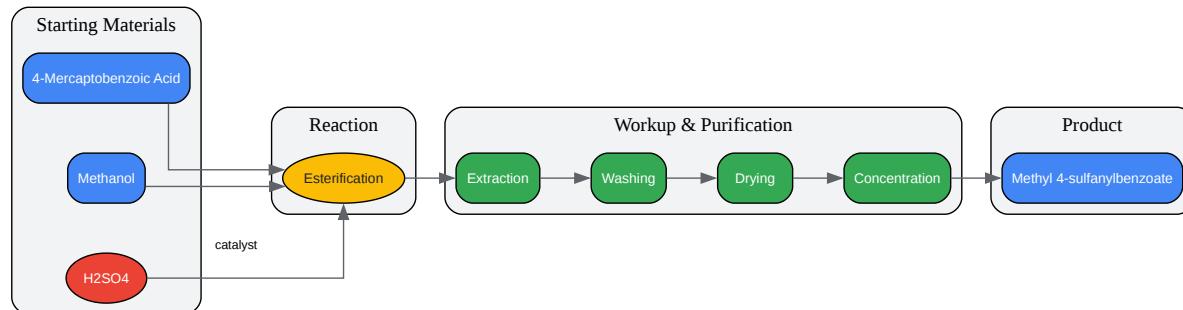
Predicted IR Absorption	Wavenumber (cm ⁻¹)	Functional Group	Justification
S-H Stretch	~2550	Thiol	Characteristic stretching vibration for the S-H bond.
C=O Stretch	~1720	Ester Carbonyl	Strong absorption typical for aromatic esters. [5]
C-O Stretch	~1280 and ~1100	Ester C-O	Two characteristic stretches for the ester group. [5]
Aromatic C-H Stretch	>3000	Aromatic C-H	Typical for C-H bonds on a benzene ring. [8]
Aromatic C=C Stretch	~1600-1450	Aromatic C=C	In-ring stretching vibrations of the benzene ring. [8]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Methyl 4-sulfanylbenzoate** is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum	m/z	Fragment Ion	Fragmentation Pathway
Molecular Ion	168	$[\text{C}_8\text{H}_8\text{O}_2\text{S}]^+$	Ionization of the parent molecule.
Base Peak	137	$[\text{C}_7\text{H}_5\text{OS}]^+$	Loss of a methoxy radical ($\bullet\text{OCH}_3$) from the molecular ion.
Fragment Ion	109	$[\text{C}_6\text{H}_5\text{S}]^+$	Loss of carbon monoxide (CO) from the m/z 137 fragment.
Fragment Ion	77	$[\text{C}_6\text{H}_5]^+$	Loss of the sulfanyl group ($\bullet\text{SH}$) from the m/z 109 fragment or direct fragmentation.

Applications in Drug Development and Biological Significance


Methyl 4-sulfanylbenzoate serves as a valuable building block in medicinal chemistry.^[6] The thiol and ester functionalities provide reactive handles for the synthesis of more complex molecules with potential therapeutic applications.

The parent compound, 4-mercaptobenzoic acid, has been investigated for its biological activity. Notably, it has been identified as a receptor antagonist that binds to the benzodiazepine site of the GABA-A receptor, thereby blocking the action of GABA.^[6] This suggests that derivatives of **Methyl 4-sulfanylbenzoate** could be explored for their potential as modulators of GABAergic signaling, which is implicated in a variety of neurological and psychiatric disorders.

Furthermore, thiophenol derivatives are integral components in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.^[5] The incorporation of the thiophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Visualizations

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for **Methyl 4-sulfanylbenzoate**.

Hypothetical Signaling Pathway Inhibition

Given that the parent acid is a GABA-A receptor antagonist, derivatives of **Methyl 4-sulfanylbenzoate** could potentially modulate this pathway. The following diagram illustrates a simplified representation of this inhibitory action.

[Click to download full resolution via product page](#)

Caption: Hypothetical Antagonism of the GABA-A Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mass spectrum of methyl 2-hydroxybenzoate C₈H₈O₃ fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate | C10H14N2O6S2 | CID 17937780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visualizer loader [nmrdb.org]
- 4. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 4-Mercaptobenzoic acid | 1074-36-8 | FM15328 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Methyl 4-sulfanylbenzoate (CAS 6302-65-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014360#methyl-4-sulfanylbenzoate-cas-6302-65-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com